molecular formula C15H12S B8710846 2-(4-methylphenyl)-1-benzothiophene CAS No. 25664-47-5

2-(4-methylphenyl)-1-benzothiophene

Cat. No.: B8710846
CAS No.: 25664-47-5
M. Wt: 224.32 g/mol
InChI Key: XJLLNQDYYNJHFS-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-1-benzothiophene is an aromatic heterocyclic compound that contains a benzene ring fused to a thiophene ring with a 4-methylphenyl substituent at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methylphenyl)-1-benzothiophene typically involves the cyclization of appropriate precursors. One common method is the palladium-catalyzed coupling reaction of 2-bromo-4-methylbiphenyl with thiophene-2-boronic acid under Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions: 2-(4-methylphenyl)-1-benzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the thiophene ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-methylphenyl)-1-benzothiophene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-1-benzothiophene varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters, thereby enhancing cholinergic signaling .

Comparison with Similar Compounds

    Benzo[b]thiophene: Lacks the 4-methylphenyl substituent, making it less sterically hindered.

    Benzo[c]thiophene: An isomer with the thiophene ring fused at a different position.

    Thiophene: A simpler structure without the fused benzene ring.

Uniqueness: 2-(4-methylphenyl)-1-benzothiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .

Properties

CAS No.

25664-47-5

Molecular Formula

C15H12S

Molecular Weight

224.32 g/mol

IUPAC Name

2-(4-methylphenyl)-1-benzothiophene

InChI

InChI=1S/C15H12S/c1-11-6-8-12(9-7-11)15-10-13-4-2-3-5-14(13)16-15/h2-10H,1H3

InChI Key

XJLLNQDYYNJHFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3S2

Origin of Product

United States

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